molecular formula C12H14N2O2S B1617889 Methyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate CAS No. 319491-25-3

Methyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B1617889
CAS No.: 319491-25-3
M. Wt: 250.32 g/mol
InChI Key: DNCHEHSKQMFCER-UHFFFAOYSA-N
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Description

“Methyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate” is a chemical compound with the molecular formula C12H14N2O2S . It has an average mass of 250.317 Da and a monoisotopic mass of 250.077591 Da .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula, C12H14N2O2S . Unfortunately, the search results do not provide more detailed information about its structure.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Chemical Synthesis : The compound and its derivatives have been synthesized through various chemical reactions, including palladium-catalyzed couplings and intramolecular cyclizations, indicating their potential for creating complex molecules for pharmaceuticals or material science. For example, Calhelha and Queiroz (2010) developed new thieno[3,2-b]pyridine derivatives using palladium-catalyzed couplings, which could suggest methods for synthesizing related compounds (Calhelha & Queiroz, 2010).

  • Reactivity and Cyclizations : Studies have also explored the reactivity of thieno[2,3-b]pyridine derivatives, leading to the creation of novel compounds. For instance, Chigorina et al. (2019) discussed the synthesis and cyclizations of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides, which can be relevant for the development of new molecules with potential applications in medicinal chemistry (Chigorina, Bespalov, & Dotsenko, 2019).

Potential Therapeutic Applications

  • Antitumor Activity : Some derivatives have been evaluated for their potential antitumor activity. Queiroz et al. (2011) investigated the tumor cell growth inhibition of certain methyl 3-aminothieno[3,2-b]pyridine-2-carboxylates, indicating the potential of these compounds in cancer research (Queiroz, Calhelha, Vale-Silva, Pinto, Almeida, & Vasconcelos, 2011).

Photophysical and Materials Science Applications

  • Photophysical Properties : The photophysical properties of thieno[2,3-b]pyridine derivatives have been explored, suggesting applications in materials science, such as in the development of organic semiconductors or fluorescent markers. Carvalho et al. (2013) studied the fluorescence of certain derivatives in solution and nanoliposomes, potentially indicating their use in drug delivery systems and bioimaging (Carvalho, Hortelão, Calhelha, Abreu, Coutinho, Queiroz, & Castanheira, 2013).

Properties

IUPAC Name

methyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-5-6(2)8-9(13)10(12(15)16-4)17-11(8)14-7(5)3/h13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCHEHSKQMFCER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N=C1C)SC(=C2N)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355023
Record name methyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

319491-25-3
Record name methyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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